1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to be metabolized by aldehyde oxidase, suggesting potential similarities in the metabolic pathways .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity against selected human cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain histone lysine demethylases (KDMs), which are enzymes involved in the regulation of gene expression through histone modification . This inhibition can lead to changes in the chromatin structure and subsequently affect gene transcription. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, this compound can alter cell growth and survival. Furthermore, it can impact gene expression by inhibiting histone demethylases, leading to changes in the transcriptional landscape of the cell . These effects on cellular metabolism and signaling pathways highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of histone lysine demethylases (KDMs), which leads to changes in histone methylation patterns and gene expression . This compound binds to the active site of KDMs, preventing them from demethylating histone residues. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its overall molecular effects . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may lead to immediate changes in gene expression and cellular signaling, while long-term exposure can result in more sustained effects on cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications. Additionally, threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within cells . The localization and accumulation of this compound in different tissues can influence its overall pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of nuclear localization signals (NLS) can facilitate its transport into the nucleus, where it can interact with chromatin and influence gene expression . Additionally, its accumulation in the mitochondria can affect mitochondrial function and cellular energy production.
Properties
IUPAC Name |
1-(3-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGRRZBOUJOGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365910 | |
Record name | 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-09-4 | |
Record name | 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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